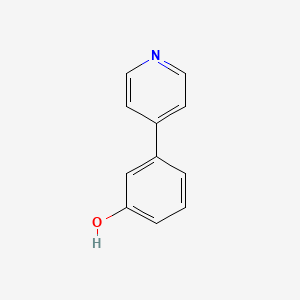
3-(Pyridin-4-yl)phenol
Übersicht
Beschreibung
“3-(Pyridin-4-yl)phenol” is a chemical compound that contains a phenol group attached to a pyridine ring. The phenol group consists of a hydroxyl (-OH) group attached to a benzene ring, while the pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The compound has a molecular weight of 171.2 .
Synthesis Analysis
The synthesis of “3-(Pyridin-4-yl)phenol” and its derivatives has been reported in the literature. One method involves the condensation of corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones . Another approach is based on isonitrosoacetophenone hydrazones by their condensation with aldehydes followed by aromatization of dihydro-1,2,4-triazines .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)phenol” consists of a phenol group attached to a pyridine ring. The InChI code for this compound is 1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H .Physical And Chemical Properties Analysis
“3-(Pyridin-4-yl)phenol” is a solid compound. It has a pale-yellow to yellow-brown color . The compound has a molecular weight of 171.2 .Wissenschaftliche Forschungsanwendungen
- Medicinal chemists explore its derivatives for drug development. The phenolic group can participate in hydrogen bonding, making it valuable for designing enzyme inhibitors, antiviral agents, and other therapeutic molecules .
- Scientists have developed water-soluble pH probes based on similar structures (e.g., 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole). These probes can distinguish between normal and tumor cells based on their fluorescence response .
- Researchers have synthesized novel 3-(pyridin-4-yl)-1,2,4-triazines and their analogs. These compounds exhibit diverse biological activities, including antimicrobial and anticancer properties .
- Pyridin-4-ol (an isomer of 3-(pyridin-4-yl)phenol) reacts at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Interestingly, pyridin-2-ol acts as an ambident nucleophile, yielding products from both oxygen and nitrogen attacks .
Organic Synthesis and Medicinal Chemistry
Fluorescent pH Probes
1,2,4-Triazine Derivatives
Ambident Nucleophilicity
Zukünftige Richtungen
The future directions for “3-(Pyridin-4-yl)phenol” could involve further exploration of its biological activities and potential applications in pharmaceuticals. Pyridine-containing compounds have shown various types of biological activity, suggesting that “3-(Pyridin-4-yl)phenol” and its derivatives could have potential applications in drug discovery .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
It has been suggested that pyridinols, including 3-(pyridin-4-yl)phenol, can react as nucleophiles . This suggests that 3-(Pyridin-4-yl)phenol may interact with its targets through nucleophilic reactions, leading to changes in the target molecules.
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that 3-(Pyridin-4-yl)phenol may also influence a range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have shown various biological activities, suggesting that 3-(pyridin-4-yl)phenol may also have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
3-pyridin-4-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCYRGIPHDLGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)phenol | |
CAS RN |
80653-80-1 | |
| Record name | 3-(pyridin-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2467809.png)
![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/no-structure.png)
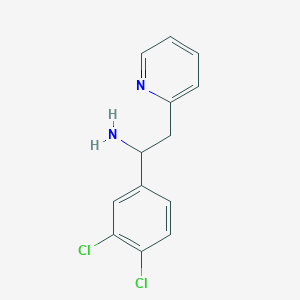

![2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2467814.png)
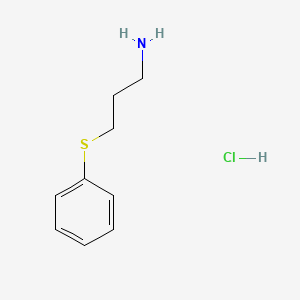
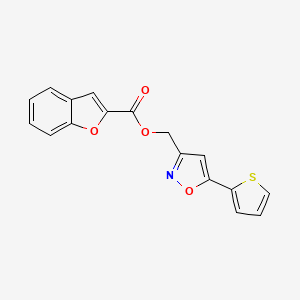
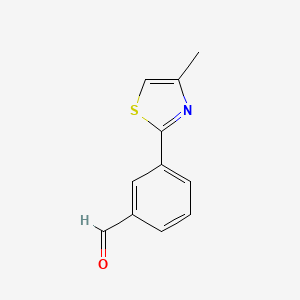

![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2467823.png)
![1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2467824.png)
![[(1R,2S,4S)-2-Amino-3,3-dimethylbicyclo[2.2.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2467826.png)
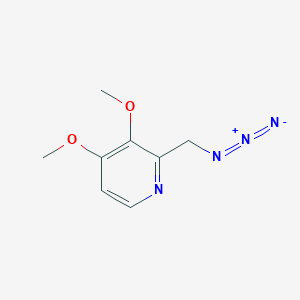
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2467831.png)